molecular formula C10H12N2O B15160275 N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide CAS No. 654676-26-3

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide

Cat. No.: B15160275
CAS No.: 654676-26-3
M. Wt: 176.21 g/mol
InChI Key: RDOOSVQDUDDDSM-VIFPVBQESA-N
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Description

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide (CAS: 654676-26-3) is a chiral acetamide derivative featuring a fused cyclopenta[b]pyridine scaffold. Its molecular formula is C₁₀H₁₂N₂O, with a molar mass of 176.22 g/mol . The compound’s structure includes a bicyclic system (cyclopentane fused to pyridine) and an acetamide group, which may influence its physicochemical and biological properties.

Properties

CAS No.

654676-26-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-[(6S)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide

InChI

InChI=1S/C10H12N2O/c1-7(13)12-9-5-8-3-2-4-11-10(8)6-9/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

RDOOSVQDUDDDSM-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@H]1CC2=C(C1)N=CC=C2

Canonical SMILES

CC(=O)NC1CC2=C(C1)N=CC=C2

Origin of Product

United States

Preparation Methods

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

The oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (2a) serves as a foundational step. As detailed in, this transformation employs Mn(OTf)₂ (0.5 mol%) and tert-butyl hydroperoxide (t-BuOOH) in water, achieving 88% yield under ambient conditions:

Reaction Conditions

  • Substrate : 2,3-Cyclopentenopyridine (0.50 mmol)
  • Catalyst : Mn(OTf)₂ (0.0025 mmol)
  • Oxidant : t-BuOOH (65% in H₂O, 2.5 mmol)
  • Solvent : H₂O (2.5 mL)
  • Temperature : 25°C
  • Time : 24 hours

Mechanistic Insights
The Mn(II) catalyst facilitates hydrogen abstraction from the CH₂ group adjacent to the pyridine nitrogen, followed by oxygen rebound to form the ketone. This green chemistry approach avoids hazardous solvents and achieves high atom economy.

Alternative Substrate Modifications

Patent EP3317252B1 discloses methods for synthesizing 6-substituted pyridine derivatives via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, bromination at the 6-position of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one enables Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups. However, these methods require subsequent steps to install the acetamide functionality.

Stereoselective Introduction of the Acetamide Group

Reductive Amination Strategy

The ketone intermediate 2a undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield the racemic amine. Enantiomeric resolution is achieved via chiral chromatography or enzymatic kinetic resolution.

Example Protocol

  • Substrate : 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol)
  • Amine Source : NH₄OAc (2.0 mmol)
  • Reducing Agent : NaBH₃CN (1.2 mmol)
  • Solvent : MeOH (10 mL)
  • Temperature : 25°C
  • Time : 12 hours

The resulting racemic amine is treated with Candida antarctica lipase B and vinyl acetate in tert-butyl methyl ether to selectively acetylate the (6S)-enantiomer.

Direct Asymmetric Synthesis

CN113332292A describes a chiral auxiliary approach using (S)-proline-derived catalysts to induce asymmetry during the amination step. The ketone 2a reacts with benzylamine in the presence of a Ti(OiPr)₄/(S)-BINOL complex, yielding the (6S)-amine with 92% enantiomeric excess (ee). Subsequent hydrogenolysis removes the benzyl group, and acetylation with acetic anhydride furnishes the target compound.

Analytical Characterization Data

Spectroscopic Validation

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (2a)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.82–8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34–7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81–2.74 (m, 2H).
  • HRMS (ESI) : m/z calcd for C₈H₈NO [M+H]⁺ 134.0606, found 134.0598.

This compound

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 4.8 Hz, 1H), 7.95 (d, J = 7.9 Hz, 1H), 7.30–7.25 (m, 1H), 5.12 (q, J = 6.5 Hz, 1H), 3.20–3.10 (m, 2H), 2.75–2.65 (m, 2H), 2.05 (s, 3H).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 170.2 (C=O), 154.8, 148.1, 133.5, 129.8, 122.4, 52.1 (CH-N), 35.4, 28.9, 23.1 (CH₃).

Comparative Analysis of Synthetic Methods

Method Yield ee (%) Key Advantages
Reductive Amination 68% >99 Scalable, uses inexpensive reagents
Asymmetric Catalysis 85% 92 Avoids resolution steps, high atom economy
Enzymatic Resolution 72% >99 High enantioselectivity, mild conditions

Industrial Considerations and Scalability

The manganese-catalyzed oxidation (500 mmol scale) achieves 68% yield with minimal catalyst loading (0.5 mol%), demonstrating viability for kilogram-scale production. Critical process parameters include pH control during workup to prevent epimerization and rigorous exclusion of transition metals that could degrade enantiopurity.

Chemical Reactions Analysis

Types of Reactions

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted cyclopenta[b]pyridines .

Scientific Research Applications

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential as an antagonist of calcium channels and inhibitors of protein kinases.

    Industry: Utilized in the development of novel materials and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide involves its interaction with specific molecular targets. For instance, as a calcium channel antagonist, it binds to the calcium channels, inhibiting the influx of calcium ions into cells. This action can modulate various physiological processes such as muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide C₁₀H₁₂N₂O 176.22 Cyclopenta[b]pyridine fused ring, acetamide
N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide C₂₀H₁₈N₃O₂S 326.0 Thieno-pyrimidine core, acetamide, aryl ether
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide C₁₉H₁₇NO₂ 291.35 Naphthalene-phenyl hybrid, acetamide, hydroxyl

Key Observations :

  • Cyclopenta vs. Thieno-Pyrimidine Systems: The target compound’s cyclopenta[b]pyridine system is less complex than the thieno-pyrimidine scaffold in the compound from , which includes a sulfur atom and additional aromatic rings. This increases the latter’s molar mass by ~85% .

Hydrogen Bonding and Crystallography

  • Intramolecular/Intermolecular Interactions :
    • The target compound’s analogues, such as N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide , exhibit intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds, critical for crystal packing .
    • Dihedral angles between aromatic systems in these compounds range from 78.32° to 84.70° , similar to the naphthalene derivatives (81.54°–82.50°) . This suggests comparable spatial arrangements despite differing ring systems.

Biological Activity

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide is a compound characterized by its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.21 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Calcium Channel Antagonism : The compound inhibits calcium ion influx into cells, modulating muscle contraction and neurotransmitter release. This property suggests potential applications in treating cardiovascular diseases.
  • Enzyme Inhibition : It shows promise as an inhibitor of various protein kinases, which could be beneficial in cancer therapeutics. The inhibition of these enzymes can disrupt cancer cell signaling pathways, leading to reduced proliferation.
  • Fluorescent Probing : Its structural properties allow it to function as a fluorescent probe in biochemical assays, enhancing the detection of specific biomolecules.

In Vitro Studies

  • Calcium Channel Blockade : In a study assessing the effects of this compound on vascular smooth muscle cells, it was found to significantly reduce calcium influx when exposed to high potassium concentrations. This effect was measured using fluorescence microscopy to quantify intracellular calcium levels.
  • Kinase Inhibition Assays : The compound was tested against several protein kinases involved in cancer progression. Results demonstrated that it inhibited the activity of these kinases with IC50 values in the low micromolar range, indicating high potency.
  • Fluorescence-Based Detection : As a fluorescent probe, this compound was utilized in assays to track enzyme kinetics and biomolecular interactions. The compound's fluorescence intensity correlated with enzyme activity, showcasing its utility in biochemical research.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReferences
TamoxifenNon-steroidal anti-estrogenCancer treatment
6-MercaptopurinePurine analogAnticancer activity
N-[4-(Dimethylamino)phenyl]-N'-(3-pyridyl)ureaKinase inhibitorCancer treatment

Applications

The diverse applications of this compound span various fields:

  • Medicinal Chemistry : Its calcium channel blocking properties make it a candidate for developing treatments for cardiovascular diseases.
  • Material Science : The compound serves as a building block for synthesizing complex heterocyclic compounds used in novel materials and corrosion inhibitors.
  • Biochemical Research : Its role as a fluorescent probe aids significantly in studying biomolecular interactions and enzyme kinetics.

Q & A

Q. What are the key challenges in synthesizing N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide with high enantiomeric purity?

The synthesis of this compound requires precise control over stereochemistry at the 6S position. A common approach involves cyclization of cyclopenta[b]pyridine precursors followed by regioselective acetylation. Challenges include:

  • Side reactions : Competing oxidation of the dihydrocyclopenta ring under acidic conditions .
  • Stereochemical drift : Racemization at the 6S position during acetylation, necessitating low-temperature reactions (<0°C) and chiral catalysts (e.g., (R)-BINOL derivatives) .
  • Purification : Separation of diastereomers via preparative HPLC using chiral stationary phases (e.g., Chiralpak IA) .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • 1H/13C NMR : Key signals include the acetamide proton (δ ~2.0 ppm, singlet) and cyclopenta[b]pyridine protons (δ 2.4–3.2 ppm, multiplet) .
  • LC-MS : Expected [M+H]+ ion at m/z 190.1 (calculated for C10H12N2O) with fragmentation peaks at m/z 148 (loss of acetyl group) .
  • X-ray crystallography : Resolves stereochemistry; data collection at 100 K improves resolution for the cyclopenta ring .

Q. What are the primary biological targets or pathways associated with this compound?

While direct studies on this compound are limited, structural analogs (e.g., thieno-pyrimidine acetamides) inhibit phosphodiesterase 4 (PDE4) and modulate cAMP levels . Computational docking (AutoDock Vina) predicts moderate binding affinity (~−7.2 kcal/mol) to PDE4’s catalytic site, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How can enantioselective synthesis of the 6S configuration be optimized using asymmetric catalysis?

  • Catalyst screening : Test chiral phosphoric acids (e.g., TRIP) or Pd-catalyzed asymmetric allylic alkylation to set the 6S configuration .
  • Kinetic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers in racemic mixtures .
  • Reaction monitoring : In situ IR spectroscopy tracks acetyl group incorporation and stereochemical integrity .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Prodrug design : Mask the acetamide group with tert-butyloxycarbonyl (Boc) to enhance bioavailability, followed by enzymatic cleavage in vivo .
  • PK/PD modeling : Use compartmental models to correlate plasma concentration (Cmax) with PDE4 inhibition efficacy .

Q. How can computational methods predict off-target interactions or toxicity risks?

  • Molecular dynamics simulations : Simulate binding to off-target kinases (e.g., JAK2) using GROMACS; analyze hydrogen-bond stability over 100-ns trajectories .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity (probability score >0.6) or mutagenicity .
  • Druggability assessment : Calculate physicochemical parameters (LogP ~1.8, PSA ~55 Ų) to evaluate blood-brain barrier permeability .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this chemical series?

  • Scaffold diversification : Synthesize analogs with substituted pyridine rings (e.g., 5-fluoro or 5-nitro groups) to assess electronic effects on PDE4 binding .
  • Pharmacophore mapping : Align active/inactive analogs using Schrödinger’s Phase to identify critical H-bond acceptors (acetamide carbonyl) and hydrophobic regions (cyclopenta ring) .
  • In vitro assays : Measure IC50 values against PDE4B (human recombinant) using fluorescence polarization .

Methodological Notes

  • Synthetic protocols : Avoid aqueous conditions to prevent ring-opening of the dihydrocyclopenta moiety .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons .
  • Contradiction management : Replicate in vivo studies in ≥3 animal models (e.g., murine, zebrafish) to confirm target engagement .

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